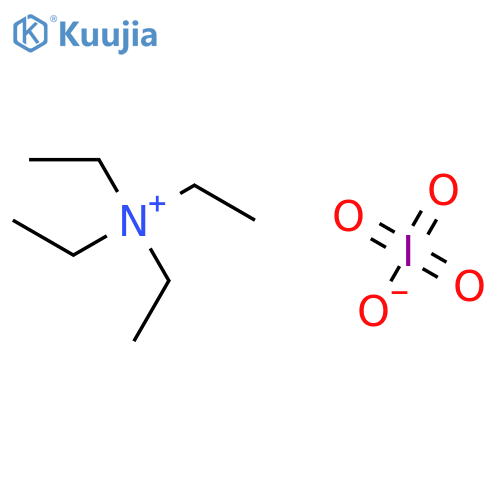Cas no 5492-69-3 (Tetraethylammonium periodate)
テトラエチルアンモニウム過ヨウ素酸塩(Tetraethylammonium periodate)は、有機合成や酸化反応において有用な試薬です。この化合物は、高い酸化能力を持ち、選択的な酸化反応に適しています。特に、グリコールの開裂反応やアルコールの酸化において優れた性能を発揮します。テトラエチルアンモニウムカチオンは有機溶媒への溶解性を向上させ、均一な反応条件を提供します。また、過ヨウ素酸イオン(IO₄⁻)の特性を活かし、温和な条件下で効率的に反応を進行させることが可能です。これらの特徴から、精密有機合成や官能基変換において重宝される試薬の一つです。

Tetraethylammonium periodate structure
商品名:Tetraethylammonium periodate
Tetraethylammonium periodate 化学的及び物理的性質
名前と識別子
-
- Tetraethylammonium periodate
- Tetraethylammonium(Meta)Periodate
- tetraethylazanium,periodate
- EINECS 226-824-2
- N,N,N-Triethylethanaminium salt with periodic acid
- A937452
- NS00081009
- DTXSID00203433
- 5492-69-3
- SCHEMBL7338578
- Tetraethylammonium (meta)periodate
- Tetra ethyl ammonium periodate
- tetraethylazanium;periodate
- FT-0698574
-
- MDL: MFCD00043182
- インチ: InChI=1S/C8H20N.HIO4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
- InChIKey: YXYPONURGKGPDV-UHFFFAOYSA-M
- ほほえんだ: CC[N+](CC)(CC)CC.[O-]I(=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 321.04400
- どういたいしつりょう: 321.043701
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 143
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.3
じっけんとくせい
- ゆうかいてん: ~170 °C (dec.)
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 74.27000
- LogP: 2.29330
Tetraethylammonium periodate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03705-50g |
Tetraethylammonium periodate |
5492-69-3 | 50g |
¥6208.0 | 2021-09-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03705-10g |
Tetraethylammonium periodate |
5492-69-3 | 10g |
¥1478.0 | 2021-09-03 |
Tetraethylammonium periodate 関連文献
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
5492-69-3 (Tetraethylammonium periodate) 関連製品
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量